Z-Gly-betana

Description

Structure

3D Structure

Properties

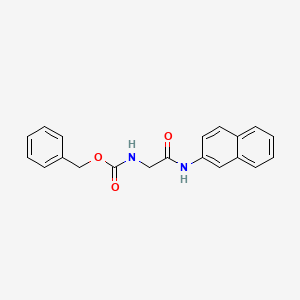

Molecular Formula |

C20H18N2O3 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

benzyl N-[2-(naphthalen-2-ylamino)-2-oxoethyl]carbamate |

InChI |

InChI=1S/C20H18N2O3/c23-19(13-21-20(24)25-14-15-6-2-1-3-7-15)22-18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,21,24)(H,22,23) |

InChI Key |

QEQQHQJUDTUICR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Z-Gly-β-naphthylamide: An In-depth Technical Guide to its Substrate Specificity for Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of Z-Gly-β-naphthylamide and related chromogenic substrates for serine proteases. Due to the limited availability of specific kinetic data for Z-Gly-β-naphthylamide, this document synthesizes information from analogous Z-Gly-X and other relevant peptide substrates to provide a robust understanding of its expected enzymatic interactions. This guide is intended to aid researchers and professionals in the design of enzyme assays, inhibitor screening, and drug development targeting serine proteases.

Introduction to Serine Proteases and Chromogenic Substrates

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity[1][2]. They are characterized by the presence of a highly reactive serine residue in their active site, which acts as a nucleophile to hydrolyze peptide bonds[1][3]. The substrate specificity of serine proteases is determined by the amino acid residues lining the S1 binding pocket, which accommodates the P1 residue of the substrate[4].

Chromogenic and fluorogenic substrates are invaluable tools for studying the kinetics and specificity of proteases. These synthetic peptides mimic the natural substrates of the enzyme but are conjugated to a reporter molecule (a chromophore or fluorophore) that is released upon cleavage, leading to a measurable change in absorbance or fluorescence[5][6][7]. Z-Gly-β-naphthylamide (Z-Gly-βNA) is a chromogenic substrate where the cleavage of the amide bond by a protease releases β-naphthylamine.

Substrate Specificity Profile of Z-Gly-β-naphthylamide and Analogues

While specific kinetic data for Z-Gly-β-naphthylamide across a broad range of serine proteases is not extensively documented in publicly available literature, we can infer its likely specificity by examining data from structurally similar substrates. The P1 residue (in this case, Glycine) is a primary determinant of interaction with the S1 pocket of the protease. Glycine, having the smallest side chain, generally makes this substrate less specific than those with larger, more defined P1 residues. However, it can still be hydrolyzed by proteases with broader specificity or those that can accommodate small amino acids.

The following tables summarize the kinetic parameters for the hydrolysis of various Z-Gly-X and other relevant peptide substrates by several serine proteases. This data provides a comparative basis for understanding the potential interactions of Z-Gly-β-naphthylamide.

Table 1: Kinetic Parameters of Z-Gly-Pro-Arg-pNA and Analogous Substrates for Thrombin

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Z-Gly-Pro-Arg-pNA HCl (Chromozym TH) | Human α-Thrombin | - | - | - | Sensitive substrate[8] |

| Z-Gly-Pro-Arg-AMC | Thrombin | 21.7 | 18.6 | 8.57 x 105 | [9] |

| Z-Gly-Gly-Arg-AMC | Thrombin | - | - | - | Specific fluorogenic substrate[10][11][12] |

Data for Z-Gly-Pro-Arg-pNA was noted as sensitive, but specific kinetic constants were not provided in the cited source.

Table 2: Kinetic Parameters of Z-Lys-pNA for Trypsin

| Substrate | Enzyme | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | pH | Reference |

| Z-Lys-pNA | Trypsin | Ks | k2 | - | 2.6 - 9.8 | [13] |

For Z-Lys-pna, KM is considered equal to the substrate dissociation constant, Ks, and kcat is approximated by the acylation rate constant, k2, over the specified pH range.

Table 3: Kinetic Parameters of a Chromogenic Substrate for Trypsin

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | Bovine Trypsin | 15.6 | 0.081 | 5.19 x 103 | [14] |

Experimental Protocols

The following provides a generalized experimental protocol for determining the kinetic parameters of a serine protease with a chromogenic substrate like Z-Gly-β-naphthylamide.

Materials

-

Purified serine protease of interest (e.g., Trypsin, Thrombin, Chymotrypsin, Elastase)

-

Z-Gly-β-naphthylamide or other chromogenic/fluorogenic substrate

-

Assay Buffer (e.g., Tris-HCl, HEPES, with appropriate pH and ionic strength for the specific enzyme)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Microplate reader or spectrophotometer

-

96-well microplates (UV-transparent for pNA substrates)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Methods

-

Preparation of Reagents:

-

Prepare a concentrated stock solution of the serine protease in a suitable buffer and store on ice. The final enzyme concentration in the assay will depend on its activity.

-

Prepare a stock solution of the chromogenic substrate (e.g., 10-100 mM) in DMSO.

-

Prepare the assay buffer at the desired pH and temperature. The buffer composition may influence enzyme activity[6].

-

-

Enzyme Assay:

-

To each well of a 96-well plate, add the assay buffer.

-

Add varying concentrations of the substrate to the wells. It is recommended to perform serial dilutions of the substrate stock solution to cover a range of concentrations around the expected Km value.

-

To initiate the reaction, add a fixed amount of the enzyme solution to each well[5]. The final volume in each well should be constant.

-

Immediately place the microplate in a pre-warmed microplate reader.

-

-

Data Acquisition:

-

Monitor the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline)[15].

-

Record data at regular intervals for a set period, ensuring the initial reaction rates are measured (i.e., the linear phase of product formation).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each substrate concentration from the slope of the linear portion of the absorbance/fluorescence versus time plot.

-

Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Km and Vmax[5]. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

Visualizations

Serine Protease Catalytic Mechanism

The following diagram illustrates the general catalytic mechanism of serine proteases, involving the catalytic triad (Serine, Histidine, and Aspartate)[3][16][17][18].

Caption: General catalytic mechanism of serine proteases.

Experimental Workflow for Enzyme Kinetics

This diagram outlines the typical workflow for determining the kinetic parameters of an enzyme.

Caption: Workflow for an enzyme kinetic assay.

Logical Diagram of Substrate-Enzyme Interaction

This diagram illustrates the key interactions between a peptide substrate and the active site of a serine protease, based on the Schechter and Berger nomenclature[19].

Caption: Substrate-enzyme binding interactions.

Conclusion

Z-Gly-β-naphthylamide and its analogues serve as useful tools for the characterization of serine protease activity. While specific kinetic data for Z-Gly-β-naphthylamide is sparse, the analysis of related peptide substrates provides valuable insights into its expected behavior. The provided experimental protocol offers a robust framework for determining the kinetic parameters for the interaction of this and similar substrates with a wide range of serine proteases. The visualizations of the catalytic mechanism, experimental workflow, and substrate-enzyme interactions further contribute to a comprehensive understanding of this important class of enzymes and their substrates. This information is critical for researchers and professionals engaged in the study of serine proteases and the development of novel therapeutics targeting their activity.

References

- 1. The Ser His Asp Catalytic Triad [cryst.bbk.ac.uk]

- 2. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine protease - Wikipedia [en.wikipedia.org]

- 4. purdue.edu [purdue.edu]

- 5. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shop.bachem.com [shop.bachem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CHEM 440 - Cataytic triad [guweb2.gonzaga.edu]

- 18. CHEM 440 - Serine proteases [guweb2.gonzaga.edu]

- 19. researchgate.net [researchgate.net]

Discovery and synthesis of Z-Gly-betana as a fluorogenic substrate

Despite a comprehensive search of scientific literature and commercial databases, the fluorogenic substrate designated as "Z-Gly-betana" appears to be a novel or as-yet-undisclosed compound. No public information is currently available regarding its discovery, synthesis, or specific applications in biochemical assays.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound. However, the absence of any published data, including quantitative metrics, experimental protocols, or associated signaling pathways, prevents a detailed exposition at this time.

While the specific structure and fluorogenic properties of "betana" as a chemical moiety remain elusive, the "Z-Gly" component suggests a substrate designed for a protease that recognizes a glycine residue, with the "Z" likely representing a benzyloxycarbonyl protecting group. This configuration is common in the design of synthetic protease substrates.

For researchers interested in the development and application of novel fluorogenic substrates, this lack of information on this compound highlights a potential area for new discovery. The synthesis of such a substrate would likely involve the coupling of a Z-glycine activated ester with a novel aminobetaine-derived fluorophore.

General Principles of Fluorogenic Substrate Design and Synthesis

The development of a novel fluorogenic substrate like this compound would conceptually follow established principles of medicinal and biological chemistry.

Conceptual Synthesis Pathway

The synthesis of a hypothetical this compound would likely involve a multi-step process. A foundational step would be the synthesis of the "betana" fluorophore, which would need to possess a reactive amine group. This would then be coupled with N-terminally protected glycine.

Table 1: Hypothetical Synthesis Steps for a Generic Z-Gly-Fluorophore Substrate

| Step | Description | Key Reagents and Conditions |

| 1 | Synthesis of the Fluorophore | Dependent on the chemical nature of "betana". |

| 2 | Activation of Z-Glycine | e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HOBt/HBTU. |

| 3 | Peptide Coupling | Reaction of activated Z-Glycine with the amino-fluorophore. |

| 4 | Purification | High-Performance Liquid Chromatography (HPLC). |

| 5 | Characterization | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). |

General Experimental Protocol for Enzyme Inhibition Assays

Should this compound be developed, its use in identifying enzyme inhibitors would follow a standard protocol.

Table 2: General Protocol for a Protease Inhibition Assay Using a Fluorogenic Substrate

| Step | Procedure |

| 1 | Reagent Preparation |

| 2 | Assay Plate Setup |

| 3 | Enzyme Addition |

| 4 | Substrate Addition & Signal Detection |

| 5 | Data Analysis |

Visualizing the Concepts

To aid in the conceptual understanding of the workflows and pathways relevant to the development and use of a novel fluorogenic substrate, the following diagrams are provided.

Caption: Conceptual workflow for novel fluorogenic substrate development.

Caption: Generic protease signaling pathway and point of inhibition.

While the specific details of this compound remain unknown, the principles and methodologies outlined above provide a framework for the development and application of such a tool in scientific research and drug discovery. The scientific community awaits the potential disclosure of this and other novel fluorogenic substrates to further advance our understanding of enzymatic processes.

Unveiling Novel Protease Activity in Cell Lysates: A Technical Guide to Utilizing Z-Gly-Moiety Probes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and characterization of novel proteases and their activities within the complex cellular environment are pivotal for advancing our understanding of physiological processes and for the development of targeted therapeutics. This technical guide provides an in-depth exploration of the use of specific synthetic probes, centered around a Z-Gly-moiety, for the discovery and quantification of protease activity in cell lysates. While direct public domain data on a specific compound termed "Z-Gly-betana" is not available, this guide extrapolates from established principles of protease substrate design, focusing on a hypothesized Z-Gly-X structure. Here, "Z" represents the benzyloxycarbonyl protecting group, "Gly" is glycine, and "X" is a leaving group that, upon cleavage, generates a detectable signal. This document offers detailed experimental protocols, data presentation strategies, and workflow visualizations to empower researchers in their quest to uncover novel proteolytic activities.

Introduction: The Quest for Novel Protease Activity

Proteases are a vast and functionally diverse class of enzymes that play critical roles in virtually all biological processes, from protein turnover and signaling to apoptosis and immune responses.[1] Dysregulation of protease activity is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making them prime targets for therapeutic intervention.[2] The cellular proteome, however, contains a multitude of proteases, many with overlapping specificities, presenting a significant challenge to the deconvolution of individual enzyme activities within a complex biological sample like a cell lysate.

Activity-based probes (ABPs) and fluorogenic substrates are powerful tools for monitoring protease activity.[2][3] ABPs are inhibitor-like molecules that covalently modify the active site of a protease, providing a direct measure of active enzyme concentration.[4] Substrate-based probes, on the other hand, are designed to be cleaved by a specific protease or a class of proteases, releasing a detectable signal.[2] The focus of this guide is on the application of novel, synthetic peptide substrates for the exploration of previously uncharacterized protease activities.

The Z-Gly-X Probe: A Modular Approach to Protease Discovery

The hypothesized "this compound" probe likely belongs to the family of Z-Gly-X synthetic substrates. The design of such probes is modular, allowing for the systematic variation of each component to tailor specificity and detection methods.

-

The "Z" (Benzyloxycarbonyl) Group: This N-terminal protecting group is a common feature in synthetic peptide chemistry. In the context of protease substrates, it can influence the hydrophobicity of the molecule and its interaction with the protease active site.

-

The "Gly" (Glycine) Residue: The amino acid sequence of the probe is a primary determinant of its specificity. A single glycine residue suggests a probe designed for proteases with a preference for small, uncharged amino acids at the P1 position (the amino acid N-terminal to the scissile bond).[5] However, this can be expanded to di- or tri-peptide sequences (e.g., Z-Gly-Gly-Arg) to target proteases with more defined substrate specificities, such as the trypsin-like activity of the proteasome.[6]

-

The "X" (Leaving Group): This is the reporter moiety of the probe. Upon proteolytic cleavage of the amide bond between the glycine and the leaving group, "X" is released and generates a detectable signal. Common leaving groups include:

-

p-Nitroaniline (pNA): A chromogenic leaving group that can be detected spectrophotometrically.

-

7-Amino-4-methylcoumarin (AMC): A fluorogenic leaving group that provides high sensitivity.

-

Rhodamine 110 (Rh110): A highly fluorescent leaving group often used in a bis-substituted, quenched form (e.g., (Z-Arg)2Rh110), which becomes fluorescent upon cleavage of both peptide chains.[7]

-

The term "betana" is not a standard chemical descriptor for a leaving group. It may represent a proprietary or novel reporter moiety. For the purposes of this guide, we will consider "X" as a generic detectable leaving group.

Experimental Protocols

Preparation of Cell Lysates

The quality of the cell lysate is critical for obtaining reliable and reproducible results. The following is a general protocol that should be optimized for the specific cell type and target proteases.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA, Triton X-100 based, or M-PER) supplemented with a protease inhibitor cocktail (use a cocktail without inhibitors for the target protease class if known, or perform parallel assays with and without broad-spectrum inhibitors to identify specific activities).

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

For adherent cells, add ice-cold lysis buffer and scrape the cells. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (the cell lysate) to a pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

Protease Activity Assay in Cell Lysates

This protocol describes a general method for measuring protease activity using a Z-Gly-X type probe in a 96-well plate format, suitable for high-throughput screening.

Materials:

-

Cell lysate

-

Assay buffer (the optimal pH and buffer composition will depend on the target protease family)

-

Z-Gly-X probe stock solution (typically in DMSO)

-

96-well black, clear-bottom plates (for fluorescent assays) or clear plates (for colorimetric assays)

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Dilute the cell lysate to the desired concentration in the assay buffer. A typical starting concentration is 10-50 µg of total protein per well.

-

Pipette the diluted cell lysate into the wells of the 96-well plate.

-

Prepare a serial dilution of the Z-Gly-X probe in the assay buffer.

-

Add the probe solution to the wells to initiate the reaction. The final probe concentration should be optimized, but a typical starting range is 10-100 µM.

-

Incubate the plate at the optimal temperature for the suspected protease (e.g., 37°C).

-

Measure the signal (absorbance or fluorescence) at regular intervals using a plate reader.

-

Controls:

-

Blank: Assay buffer and probe, without lysate.

-

Lysate only: Cell lysate and assay buffer, without probe.

-

Inhibitor control: Pre-incubate the lysate with a known inhibitor of the suspected protease class before adding the probe.

-

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Protease Activity in Different Cell Lysates

| Cell Line | Protease Activity (RFU/min/mg protein) | Standard Deviation |

| Cell Line A | 150.2 | 12.5 |

| Cell Line B | 45.8 | 5.1 |

| Cell Line C | 210.6 | 18.9 |

RFU = Relative Fluorescence Units

Table 2: Inhibition of Protease Activity by Specific Inhibitors

| Inhibitor | Concentration (µM) | % Inhibition |

| Inhibitor X | 10 | 85.2 |

| Inhibitor Y | 10 | 12.5 |

| Inhibitor Z | 10 | 92.1 |

Visualization of Workflows and Concepts

Diagrams created using the DOT language can effectively illustrate experimental workflows and conceptual relationships.

References

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 2. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Proteases Substrate, Fluorogenic, (Z-R)2Rh110•2HCl - 5 mg [anaspec.com]

The Role of the Benzyloxycarbonyl Group in Z-Gly-betana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the benzyloxycarbonyl (Z or Cbz) group in the synthetic peptide derivative, Z-Gly-betana, a term commonly used to refer to N-benzyloxycarbonyl-glycyl-β-naphthylamide. The benzyloxycarbonyl group primarily serves as a crucial N-terminal protecting group in peptide synthesis, preventing unwanted side reactions and enabling controlled peptide chain elongation. This document details the function of the Z group, its influence on the substrate's utility in enzyme kinetics, and provides a comprehensive overview of its application in protease assays. Experimental protocols for the synthesis and use of Z-Gly-β-naphthylamide as a chromogenic substrate are outlined, along with a discussion of the relevant enzymatic pathways.

Introduction: The Significance of the Benzyloxycarbonyl (Z) Group

In the realm of peptide chemistry and drug development, the precise control of chemical reactions is paramount. Protecting groups are indispensable tools that temporarily mask reactive functional groups, thereby directing the course of a chemical transformation to a specific site. Among the most well-established and widely utilized protecting groups for the α-amino function of amino acids is the benzyloxycarbonyl (Cbz or Z) group.

The Z group offers a number of advantages in peptide synthesis:

-

Stability: It is stable under a variety of reaction conditions, including those used for peptide coupling.

-

Facilitation of Crystallization: The presence of the aromatic Z group can enhance the crystallinity of the protected amino acid or peptide, which aids in purification.

-

Prevention of Racemization: It helps to suppress the racemization of the chiral center of the amino acid during activation and coupling reactions.

-

Controlled Removal: The Z group can be selectively and mildly removed under specific conditions, most commonly through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst). This orthogonality allows for deprotection without affecting other sensitive protecting groups within a complex molecule.

In the context of this compound (Z-Gly-β-naphthylamide), the benzyloxycarbonyl group protects the N-terminus of the glycine residue. This protection is essential during the synthesis of the molecule, ensuring that the glycine's amino group does not react with the activated carboxyl group of another glycine molecule or with the β-naphthylamine during the amide bond formation.

Z-Gly-β-naphthylamide as a Chromogenic Substrate

Z-Gly-β-naphthylamide is primarily utilized as a chromogenic substrate for the detection and quantification of protease activity. Proteases are enzymes that catalyze the hydrolysis of peptide bonds. The general principle of a chromogenic assay involving Z-Gly-β-naphthylamide is the enzymatic cleavage of the amide bond between the glycine residue and the β-naphthylamine moiety.

The liberation of free β-naphthylamine, a chromogenic molecule, can be detected and quantified spectrophotometrically after a coupling reaction with a diazonium salt (e.g., Fast Garnet GBC) to produce a colored azo dye. The intensity of the color is directly proportional to the amount of β-naphthylamine released, and thus to the activity of the protease.

Quantitative Analysis of Enzymatic Hydrolysis

While specific kinetic data for the hydrolysis of Z-Gly-β-naphthylamide is not extensively reported in readily available literature, we can infer its application from studies on analogous Z-protected aminoacyl- and peptidyl-naphthylamides. These substrates are commonly employed to determine the kinetic parameters of various proteases, such as cathepsins and aminopeptidases. The key kinetic constants, Michaelis constant (Km) and catalytic rate constant (kcat), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

For a hypothetical protease that cleaves Z-Gly-β-naphthylamide, the kinetic parameters would be determined by measuring the initial rate of β-naphthylamine release at various substrate concentrations.

Table 1: Hypothetical Kinetic Data for Protease-Mediated Hydrolysis of Z-Gly-β-naphthylamide

| Parameter | Value | Unit | Description |

| Km | [Hypothetical Value] | µM | Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. |

| kcat | [Hypothetical Value] | s-1 | Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

| kcat/Km | [Hypothetical Value] | M-1s-1 | Catalytic efficiency, providing a measure of how efficiently an enzyme converts a substrate into product. |

Note: The values in this table are hypothetical and would need to be determined experimentally for a specific protease.

Experimental Protocols

Synthesis of Z-Gly-β-naphthylamide

The synthesis of Z-Gly-β-naphthylamide typically involves the coupling of N-benzyloxycarbonyl-glycine (Z-Gly-OH) with β-naphthylamine.

Materials:

-

N-benzyloxycarbonyl-glycine (Z-Gly-OH)

-

β-naphthylamine

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Sodium bicarbonate solution

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve Z-Gly-OH and NHS (if used) in anhydrous DCM.

-

Add DCC to the solution at 0°C with stirring.

-

After a short activation period, add β-naphthylamine to the reaction mixture.

-

Allow the reaction to proceed at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with dilute HCl, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure Z-Gly-β-naphthylamide.

-

Characterize the final product using techniques such as NMR and mass spectrometry.

Protease Activity Assay using Z-Gly-β-naphthylamide

This protocol provides a general framework for a colorimetric assay to measure the activity of a protease that cleaves Z-Gly-β-naphthylamide.

Materials:

-

Z-Gly-β-naphthylamide stock solution (dissolved in a suitable organic solvent like DMSO)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the protease)

-

Purified protease or cell lysate containing the protease

-

Diazo coupling reagent (e.g., Fast Garnet GBC solution)

-

Trichloroacetic acid (TCA) solution (to stop the reaction)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture in a microplate well containing the assay buffer.

-

Add the protease sample (purified enzyme or cell lysate) to the reaction mixture.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the Z-Gly-β-naphthylamide substrate.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA solution.

-

Add the diazo coupling reagent to each well and incubate for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 520-550 nm for the azo dye).

-

Prepare a standard curve using known concentrations of β-naphthylamine to quantify the amount of product formed.

-

Calculate the enzyme activity based on the amount of β-naphthylamine released per unit time.

Visualizing the Role of Z-Gly-β-naphthylamide in a Protease Activity Assay

The following diagrams illustrate the logical flow of the experimental workflow and the general signaling context in which proteases, the targets of Z-Gly-β-naphthylamide, operate.

Caption: Workflow for a protease activity assay using this compound.

Caption: Generalized protease signaling and in vitro detection.

Conclusion

The benzyloxycarbonyl group in this compound (Z-Gly-β-naphthylamide) is indispensable for its synthesis and its application as a chromogenic protease substrate. By protecting the N-terminus of glycine, the Z group allows for the specific formation of the amide bond with β-naphthylamine. The resulting molecule serves as a valuable tool for researchers in biochemistry, cell biology, and drug discovery to probe the activity of proteases. The straightforward colorimetric assay based on the enzymatic cleavage of Z-Gly-β-naphthylamide provides a robust and quantifiable method to study enzyme kinetics, screen for protease inhibitors, and investigate the role of proteases in various physiological and pathological processes. The principles and protocols outlined in this guide offer a solid foundation for the effective utilization of Z-Gly-β-naphthylamide in a research setting.

Preliminary Studies on Z-Gly-betana with Unknown Enzyme Samples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting preliminary studies on the potential enzymatic interactions of Z-Gly-betana. Given the novelty of this substrate, this document outlines a systematic approach to screen for enzymatic activity in unknown samples, characterize the kinetics of any identified interactions, and propose potential downstream signaling implications.

Introduction to this compound

This compound, chemically identified as N-Benzyloxycarbonyl-glycyl-β-naphthylamide, is a synthetic peptide derivative. Its structure, featuring a glycine core linked to a benzyloxycarbonyl (Z) protecting group and a β-naphthylamine moiety, suggests its potential as a substrate for various classes of enzymes, particularly peptidases and amidases. The β-naphthylamine group can serve as a chromogenic or fluorogenic leaving group upon enzymatic cleavage, facilitating the detection of enzyme activity.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C20H18N2O3 | [1][2] |

| Molecular Weight | 334.373 g/mol | [1][2] |

| Synonyms | This compound | [1][2] |

Experimental Protocols

The following protocols are designed to systematically investigate the interaction of this compound with unknown enzyme samples.

Protocol 1: Screening for Enzymatic Activity

This initial screen aims to identify enzyme samples that can hydrolyze this compound. A colorimetric assay is proposed, leveraging the release of β-naphthylamine.

Materials:

-

This compound solution (in an appropriate organic solvent like DMSO, diluted in buffer)

-

Unknown enzyme samples (e.g., cell lysates, tissue homogenates, purified protein fractions)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Diazonium salt solution (e.g., Fast Garnet GBC) for color development

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound.

-

In a 96-well microplate, add a working solution of this compound to each well.

-

Add the unknown enzyme samples to their respective wells. Include a negative control (buffer only) and a positive control if a known interacting enzyme is available.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the diazonium salt solution. This will react with the released β-naphthylamine to produce a colored product.

-

Measure the absorbance at the appropriate wavelength for the colored product using a microplate reader.

-

Wells exhibiting a significant color change compared to the negative control indicate potential enzymatic activity.

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters

For enzyme samples showing positive activity, this protocol determines the Michaelis constant (Km) and maximum reaction velocity (Vmax), providing insights into the enzyme's affinity for this compound and its catalytic efficiency.[3]

Materials:

-

Active enzyme sample

-

A range of this compound concentrations

-

Assay buffer

-

Detection reagents as in Protocol 1

-

96-well microplate and reader

Procedure:

-

For each concentration of this compound, measure the initial reaction velocity. This is done by taking multiple readings over a short period to ensure the reaction rate is linear.[4][5]

-

Set up reactions in a 96-well plate with a fixed amount of enzyme and varying concentrations of this compound.

-

Monitor the formation of the product (cleaved β-naphthylamine) over time by taking kinetic readings on the microplate reader.

-

Calculate the initial velocity (rate of product formation) for each substrate concentration.

-

Plot the initial velocity (V) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.[5]

Data Presentation

Quantitative data from the kinetic studies should be summarized for clear comparison.

Table 1: Hypothetical Michaelis-Menten Kinetic Parameters for this compound with Unknown Enzyme Samples

| Enzyme Sample ID | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Sample A | 150 | 25 | 1.2 x 10⁵ |

| Sample B | 75 | 40 | 3.6 x 10⁵ |

| Sample C | 500 | 10 | 1.3 x 10⁴ |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow

The overall experimental approach for screening and characterizing enzymatic activity towards this compound can be visualized as follows:

Caption: Workflow for screening and kinetic analysis of this compound with unknown enzymes.

Hypothetical Signaling Pathway

Should the cleavage of this compound by an intracellular enzyme be confirmed, it could have several downstream consequences. The release of a glycine moiety could potentially influence glycine-dependent signaling pathways. The following diagram illustrates a hypothetical pathway where an enzyme cleaves a "Z-Gly-X" substrate, releasing glycine that then acts on a receptor.

Caption: Hypothetical signaling pathway initiated by enzymatic cleavage of a this compound-like substrate.

Conclusion

This technical guide provides a foundational approach for the preliminary investigation of this compound with unknown enzyme samples. The outlined protocols for activity screening and kinetic characterization, combined with a structured method for data presentation and visualization, will enable researchers to systematically explore the biochemical interactions of this novel substrate. Further studies will be necessary to identify the specific enzymes involved and elucidate the physiological relevance of any observed activity.

References

- 1. This compound | 95424-85-4 | Spectrum | Chemical Cloud Database [chemcd.com]

- 2. This compound ,95424-85-4 _Chemical Cloud Database [chemcd.com]

- 3. longdom.org [longdom.org]

- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Z-Gly-betana: A Tool for the Interrogation of Protease Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Proteases and the Need for Novel Tools

Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to virtually all biological processes. Their functions range from digestion and protein turnover to intricate signaling cascades and immune responses. The dysregulation of protease activity is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making them a critical class of therapeutic targets.

The identification and characterization of novel proteases and their functions are paramount for advancing our understanding of biology and for the development of new diagnostic and therapeutic strategies. This requires a robust toolkit of chemical probes and assay methodologies. Among these tools are small molecule substrates that enable the detection and quantification of protease activity. This technical guide focuses on Z-Gly-betana (N-benzyloxycarbonyl-glycine β-naphthylamide), a simple amino acid derivative, as a potential tool in the initial stages of protease research. While not a tool for the direct discovery of novel proteases, its utility lies in its application in broader screening funnels and as a basic substrate for certain classes of proteases.

This compound: Structure and Principle of Action

This compound is a synthetic molecule consisting of a glycine amino acid, N-terminally protected by a benzyloxycarbonyl (Z) group, and C-terminally linked to a β-naphthylamine moiety.

Principle of Detection: The core principle behind the use of this compound in protease assays is the liberation of β-naphthylamine upon enzymatic cleavage of the amide bond. Free β-naphthylamine can be detected by two primary methods:

-

Fluorometric Detection: β-naphthylamine is fluorescent, with an excitation maximum around 335-340 nm and an emission maximum at approximately 410-420 nm. The increase in fluorescence intensity upon substrate cleavage is directly proportional to the rate of the enzymatic reaction.

-

Colorimetric Detection: Free β-naphthylamine can be diazotized and coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine, to produce a stable, intensely colored azo dye. The absorbance of this dye, typically measured around 560-580 nm, correlates with the amount of liberated β-naphthylamine.

Data Presentation: Properties of this compound

For effective experimental design, key properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | N-benzyloxycarbonyl-glycine β-naphthylamide | N/A |

| Synonyms | Z-Glycine-beta-naphthylamide, Z-Gly-βNA | N/A |

| CAS Number | 95424-85-4 | N/A |

| Molecular Formula | C₂₀H₁₈N₂O₃ | N/A |

| Molecular Weight | 334.37 g/mol | N/A |

| Excitation (β-naphthylamine) | ~335-340 nm | N/A |

| Emission (β-naphthylamine) | ~410-420 nm | N/A |

Experimental Protocols

The following are generalized protocols for the use of this compound in protease assays. These should be optimized for the specific enzyme and experimental conditions.

General Fluorometric Protease Activity Assay

This protocol provides a framework for measuring protease activity using this compound and a fluorescence plate reader.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10 mM CaCl₂)

-

Purified protease or biological sample containing protease activity

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the reaction mixture: In each well of the microplate, add the following in order:

-

Assay buffer

-

Protease sample (at various dilutions) or control (buffer only)

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate the reaction: Add this compound stock solution to each well to a final concentration typically in the range of 10-100 µM.

-

Monitor fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with excitation set to ~340 nm and emission set to ~420 nm. Readings should be taken at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.

-

Data analysis:

-

Subtract the background fluorescence (wells with no enzyme) from the fluorescence readings of the samples.

-

Plot the change in fluorescence intensity versus time.

-

The initial rate of the reaction (V₀) is determined from the linear portion of the curve.

-

Protease activity can be quantified by comparing the reaction rates to a standard curve of free β-naphthylamine.

-

General Colorimetric Protease Activity Assay

This protocol is an endpoint assay suitable for use with a standard spectrophotometer or plate reader.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer

-

Purified protease or biological sample

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Sodium nitrite solution (e.g., 0.1% w/v)

-

Ammonium sulfamate solution (e.g., 0.5% w/v)

-

N-(1-Naphthyl)ethylenediamine dihydrochloride solution (e.g., 0.1% w/v in ethanol)

-

96-well microplate or microcentrifuge tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Enzymatic reaction: In a microcentrifuge tube or a well of a clear microplate, combine the assay buffer and the protease sample. Pre-incubate at the desired temperature.

-

Initiate the reaction: Add this compound to the desired final concentration and incubate for a fixed period (e.g., 30-60 minutes).

-

Stop the reaction: Add an equal volume of TCA solution to each reaction to precipitate the protein and stop the enzymatic activity. Centrifuge to pellet the precipitate.

-

Color development:

-

Transfer the supernatant to a new plate or tube.

-

Add sodium nitrite solution and incubate for 3-5 minutes at room temperature.

-

Add ammonium sulfamate solution to quench the excess nitrite and incubate for 3-5 minutes.

-

Add N-(1-Naphthyl)ethylenediamine solution and incubate for 10-15 minutes in the dark to allow for color development.

-

-

Measure absorbance: Read the absorbance at ~570 nm.

-

Data analysis: Create a standard curve using known concentrations of β-naphthylamine to quantify the amount of product formed.

Visualization of Workflows and Logical Relationships

Workflow for Screening for Protease Activity in a Biological Sample

The following diagram illustrates a typical workflow for using a generic substrate like this compound to screen for the presence of protease activity in a biological sample.

Caption: Workflow for screening protease activity using this compound.

Logical Relationship for Identifying a Novel Protease Function

This diagram outlines the broader logical steps involved in identifying a new protease function, where a simple substrate like this compound might be used in the initial stages.

Caption: Logical steps to elucidate a novel protease function.

Limitations and Advanced Strategies

While this compound is a useful tool for detecting certain types of protease activity, its simplicity presents several limitations for the discovery of novel protease functions:

-

Lack of Specificity: As a single amino acid derivative, this compound is likely to be cleaved by a broad range of proteases, particularly aminopeptidases. This makes it difficult to attribute the observed activity to a single, novel enzyme in a complex biological sample.

-

Limited Information on Substrate Preference: Cleavage of this compound provides minimal information about the substrate specificity of a protease beyond a potential preference for glycine at the P1 position.

To overcome these limitations and effectively identify new protease functions, more advanced strategies are required:

-

Combinatorial Peptide Libraries: The use of fluorogenic or colorimetric peptide libraries, where different amino acids are systematically varied at positions flanking the scissile bond, allows for a detailed profiling of a protease's substrate specificity.

-

Activity-Based Protein Profiling (ABPP): This powerful technique utilizes chemical probes that covalently bind to the active site of specific classes of proteases. These probes can be tagged with a reporter molecule (e.g., a fluorophore or biotin) to enable the detection, isolation, and identification of active proteases in complex proteomes.

-

Mass Spectrometry-Based Proteomics: "Degradomics" approaches use mass spectrometry to identify the protein fragments generated by protease activity in a biological system, allowing for the unbiased identification of endogenous protease substrates.

Conclusion

This compound represents a fundamental tool in the protease researcher's arsenal. Its value lies in its application in straightforward, cost-effective assays for detecting general protease activity. However, for the specific and challenging task of identifying and characterizing novel protease functions, this compound should be viewed as a starting point within a broader, more sophisticated experimental strategy. By integrating the use of simple substrates like this compound with advanced techniques such as combinatorial substrate screening and activity-based protein profiling, researchers can more effectively navigate the complex landscape of the proteome to uncover new enzymatic functions and their roles in health and disease.

The Versatility of Simplicity: A Technical Guide to the Research Applications of Z-Gly-βNA and Related Dipeptide Substrates

For Researchers, Scientists, and Drug Development Professionals

Simple dipeptide substrates, such as Z-Gly-βNA (N-Carbobenzoxy-glycyl-β-naphthylamide), serve as powerful tools in basic and applied biomedical research. Their value lies in their ability to act as specific reporters for the activity of a range of proteases, enzymes that play critical roles in cellular signaling, protein homeostasis, and disease pathogenesis. This technical guide provides an in-depth exploration of the applications of Z-Gly-βNA and structurally similar dipeptide substrates, offering a comprehensive resource for researchers in enzymology, cell biology, and drug discovery.

Core Principles and Applications

Z-Gly-βNA and its analogs are chromogenic or fluorogenic substrates designed to assay the activity of various proteases. The core structure consists of a simple dipeptide, in this case, Glycine, which is N-terminally protected with a carbobenzoxy (Z) group. This protecting group prevents unwanted side reactions and can influence substrate specificity. The dipeptide is linked to a reporter molecule, β-naphthylamide (betana), via a scissile amide bond.

When a protease with the appropriate substrate specificity cleaves this bond, the free β-naphthylamide is released. This release can be detected and quantified, providing a direct measure of enzymatic activity. The primary applications of these substrates include:

-

Enzyme Kinetics and Characterization: Determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) to understand enzyme efficiency and substrate affinity.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors for therapeutic development.

-

Diagnostics: Measuring protease activity in biological samples as potential biomarkers for various diseases.

-

Understanding Biological Pathways: Elucidating the role of specific proteases in complex signaling cascades.

Enzymatic Targets of Simple Dipeptide Substrates

While Z-Gly-βNA itself is not extensively documented in recent literature, its structural components suggest its utility as a substrate for several classes of proteases. The specificity is primarily determined by the amino acid residues at the P1 and P2 positions (following the Schechter and Berger nomenclature), which are Glycine in this case. The β-naphthylamide leaving group is a common feature in substrates for various proteases.

Based on the known specificities of proteases for similar dipeptide structures, the primary enzymatic targets for Z-Gly-βNA and its analogs include:

-

Cathepsins: A family of lysosomal proteases, particularly cysteine cathepsins like Cathepsin B and Cathepsin L, are known to cleave small peptide substrates. Cathepsin B, for instance, exhibits both endopeptidase and carboxypeptidase activities and can cleave substrates with a P2 arginine residue.

-

Prolyl Endopeptidases (PREPs): These serine proteases cleave peptide bonds on the C-terminal side of proline residues. While Z-Gly-βNA lacks a proline, related substrates like Z-Gly-Pro-βNA are specific for PREPs.

-

Dipeptidyl Peptidases (DPPs): This family of serine proteases, including DPP4, cleaves N-terminal dipeptides.

-

Proteasomes: The proteasome is a large protein complex responsible for degrading ubiquitinated proteins. It possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities, and can cleave small peptide substrates. The trypsin-like activity of the proteasome is known to cleave substrates after basic residues.

Quantitative Data on Related Dipeptide Substrates

Due to the limited availability of specific kinetic data for Z-Gly-βNA, the following tables summarize the kinetic parameters for structurally related dipeptide β-naphthylamide and p-nitroanilide (pNA) substrates with their respective target enzymes. This data provides a valuable reference for understanding the expected enzymatic behavior with similar substrates.

| Substrate | Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Z-Arg-Arg-βNA | Human Cathepsin B | 210 | 1.8 | 8,571 | [1] |

| Z-Gly-Pro-pNA | Dipeptidyl Peptidase IV (DPP IV) | - | - | - | |

| Z-GPA-βNA | Trypsin | 33 | 1.9 | 57,575 | [1] |

| Lys-Ala-pNA | Dipeptidyl Peptidase II (DPPII) | 260 ± 30 | 12.3 ± 0.6 | 47,308 | [2] |

| Lys-Ala-4Me2NA | Dipeptidyl Peptidase II (DPPII) | 330 ± 40 | 1.6 ± 0.1 | 4,848 | [2] |

Table 1: Kinetic Parameters of Dipeptide Substrates for Various Proteases. This table provides a comparative overview of the Michaelis constant (K_m_), catalytic rate constant (k_cat_), and catalytic efficiency (k_cat_/K_m_) for several dipeptide substrates with their target enzymes. The data for Z-Gly-Pro-pNA was not explicitly found in the search results.

Experimental Protocols

The following section provides a detailed, adaptable protocol for a standard in vitro protease assay using a dipeptide β-naphthylamide substrate like Z-Gly-βNA.

General Protease Assay Protocol using a β-Naphthylamide Substrate

This protocol describes a colorimetric assay for measuring protease activity. The released β-naphthylamide is diazotized and coupled with a chromophore to produce a colored product that can be quantified spectrophotometrically.

Materials:

-

Purified target protease

-

Z-Gly-βNA or other dipeptide-β-naphthylamide substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT for cathepsins)

-

Substrate Stock Solution (e.g., 10 mM in DMSO)

-

Fast Garnet GBC solution (or similar diazonium salt)

-

Triton X-100 solution (e.g., 10% v/v)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer and store it on ice.

-

Prepare the Substrate Stock Solution.

-

Prepare the Fast Garnet GBC solution fresh by dissolving it in an appropriate buffer as recommended by the manufacturer, and keep it protected from light.

-

-

Enzyme Preparation:

-

Dilute the purified protease to the desired concentration in ice-cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer (to a final volume of 100 µL)

-

Enzyme solution

-

-

Include appropriate controls:

-

Blank (no enzyme): Add Assay Buffer instead of the enzyme solution.

-

Inhibitor control (optional): Pre-incubate the enzyme with a known inhibitor before adding the substrate.

-

-

-

Reaction Initiation:

-

To start the reaction, add the dipeptide-β-naphthylamide substrate to each well to achieve the desired final concentration (e.g., 10-200 µM). The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.

-

Mix the contents of the wells gently.

-

-

Incubation:

-

Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding the Fast Garnet GBC solution to each well.

-

Add the Triton X-100 solution to stabilize the color.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

-

Data Acquisition:

-

Measure the absorbance of the colored product at the appropriate wavelength (typically around 520-550 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the concentration of the released β-naphthylamide using a standard curve prepared with known concentrations of β-naphthylamide.

-

Determine the enzyme activity, typically expressed as µmol of product formed per minute per mg of enzyme.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows where enzymes targeted by simple dipeptide substrates play a crucial role.

Cathepsin B-Mediated Apoptosis Pathway

Cathepsin B, upon its release from the lysosome into the cytosol, can initiate a cascade of events leading to apoptosis, or programmed cell death.[3][4]

Caption: Cathepsin B role in apoptosis.

Prolyl Endopeptidase in Neuroinflammation

Prolyl endopeptidase (PREP) is implicated in neuroinflammatory processes through its role in the metabolism of neuropeptides and the generation of pro-inflammatory peptides.[5]

References

- 1. A new beta-naphthylamide substrate of p-guanidino-L-phenylalanine for trypsin and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Application Notes and Protocols for the Use of Z-Gly-betana in a Continuous Protease Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-betana, chemically known as Z-Gly-Gly-Arg-β-naphthylamide (Z-GGR-βNA), is a fluorogenic substrate primarily employed for the kinetic analysis of trypsin-like serine proteases. Its utility extends to enzymes such as trypsin itself, as well as the trypsin-like activity of the proteasome.[1] The principle of the assay is based on the enzymatic cleavage of the amide bond between the arginine residue and the β-naphthylamine (βNA) moiety. Upon hydrolysis, the highly fluorescent β-naphthylamine is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the protease activity. This continuous assay format allows for the real-time monitoring of enzyme kinetics, making it a valuable tool for enzyme characterization, inhibitor screening, and other applications in drug discovery and biochemical research.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the peptide-βNA bond. In its intact form, the Z-Gly-Gly-Arg-β-naphthylamide substrate is weakly fluorescent. However, the action of a specific protease cleaves the substrate, liberating the free β-naphthylamine molecule. This product is highly fluorescent, and its release can be monitored over time using a fluorescence spectrophotometer or a microplate reader. The rate of increase in fluorescence is directly proportional to the rate of the enzymatic reaction.

Data Presentation

Spectral Properties of β-Naphthylamine

The liberated β-naphthylamine is the fluorescent product that is detected in this assay. While precise spectral properties can be instrument-dependent, the following provides a general guideline for setting up fluorescence detection:

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~335 nm |

| Emission Maximum | ~420 nm |

Note: It is recommended to perform a scan on your specific instrument to determine the optimal excitation and emission wavelengths for β-naphthylamine in your assay buffer.

Kinetic Parameters

The following table provides approximate kinetic parameters for trypsin with a structurally similar substrate, Z-GPA-βNA, which can serve as a starting point for assay optimization with Z-GGR-βNA. Actual values for Z-GGR-βNA may vary depending on the specific protease and assay conditions.

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Trypsin | Z-GPA-βNA | 16 | 2.5 | 1.6 x 10⁵ |

Data adapted from a study on a similar substrate and should be determined empirically for Z-GGR-βNA with the protease of interest.[2]

Experimental Protocols

Materials and Reagents

-

Z-Gly-Gly-Arg-β-naphthylamide (Z-GGR-βNA)

-

Protease of interest (e.g., Trypsin, purified 20S Proteasome)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation and emission filters for ~335 nm and ~420 nm, respectively.

Preparation of Reagents

-

Z-GGR-βNA Stock Solution (10 mM): Dissolve the appropriate amount of Z-GGR-βNA in DMSO to make a 10 mM stock solution. For example, for a compound with a molecular weight of 584.1 g/mol , dissolve 5.84 mg in 1 mL of DMSO. Store this stock solution in aliquots at -20°C, protected from light.

-

Enzyme Working Solution: Prepare a working solution of the protease in the assay buffer. The optimal concentration should be determined empirically, but a starting point for trypsin could be in the range of 1-10 µg/mL.

-

Assay Buffer: Prepare the desired assay buffer and ensure the pH is accurately adjusted. For trypsin, a common buffer is 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl₂ to enhance stability and activity.

Continuous Protease Assay Protocol

This protocol is designed for a 96-well plate format.

-

Prepare the Substrate Dilution: Dilute the 10 mM Z-GGR-βNA stock solution in assay buffer to the desired final concentration. A common starting point is to prepare a 2X working solution (e.g., 100 µM) which, when added to the well, will result in a 1X final concentration (50 µM).

-

Set up the Microplate:

-

Blank Wells: Add assay buffer to wells that will serve as the blank to measure background fluorescence.

-

Enzyme Control Wells: Add the enzyme working solution to these wells.

-

Test Wells: Add the enzyme working solution to the wells designated for the assay.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add the 2X substrate working solution to all wells (including blank and enzyme control wells) to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Kinetic Measurement: Immediately place the microplate in the fluorescence plate reader and begin recording the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~335 nm and an emission wavelength of ~420 nm.

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from the fluorescence readings of the enzyme-containing wells.

-

Plot the change in fluorescence intensity over time. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction.

-

The slope of this linear portion is the rate of the reaction (RFU/min).

-

To convert this rate to molar concentration of product per unit time, a standard curve of known concentrations of β-naphthylamine should be prepared and measured under the same assay conditions.

-

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the continuous protease assay using this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Reaction mechanism of this compound cleavage by a protease.

References

Application Notes and Protocols for Measuring Trypsin-Like Activity using a Chromogenic Substrate Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin and trypsin-like serine proteases play a crucial role in various physiological processes, including digestion, blood coagulation, and cellular signaling. Their dysregulation is implicated in numerous pathologies such as pancreatitis, inflammatory diseases, and cancer. Consequently, the accurate measurement of trypsin-like enzymatic activity is essential for basic research and the development of therapeutic inhibitors.

This document provides a detailed protocol for determining trypsin-like activity using the chromogenic substrate Z-Gly-Gly-Arg-β-naphthylamide (Z-GGR-βNA). In this assay, the trypsin-like enzyme cleaves the peptide bond at the carboxyl side of the arginine residue in the Z-GGR-βNA substrate. This cleavage releases the chromophore β-naphthylamide, which can be quantified spectrophotometrically. The rate of β-naphthylamide release is directly proportional to the trypsin-like activity in the sample.

Principle of the Assay

The fundamental principle of this colorimetric assay is the enzymatic hydrolysis of a synthetic peptide substrate that is conjugated to a chromogenic reporter molecule. The enzyme, in this case, a trypsin-like protease, recognizes and cleaves the specific peptide sequence (Gly-Gly-Arg), liberating the reporter group, β-naphthylamide. The concentration of the released β-naphthylamide is determined by measuring its absorbance at a specific wavelength, which allows for the quantification of enzyme activity.

Signaling Pathway

Trypsin is a key activator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, pain, and tissue repair. The activation of PAR2 by trypsin initiates a cascade of intracellular signaling events.

Application of Z-Gly-betana in High-Throughput Screening for Protease Inhibitors

Application Note & Protocol

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for drug discovery. High-throughput screening (HTS) is a key strategy for identifying novel protease inhibitors from large compound libraries. Chromogenic and fluorogenic substrates are invaluable tools in HTS assays due to their ability to produce a detectable signal upon cleavage by a target protease. This document outlines the application of Z-Gly-betana, a chromogenic substrate, in HTS for the discovery of protease inhibitors.

While specific data for this compound is not extensively available in public literature, its structure suggests it belongs to the family of N-benzyloxycarbonyl (Z) protected amino acid beta-naphthylamide (βNA) substrates. These substrates are widely used for assaying the activity of various proteases. Upon enzymatic cleavage of the amide bond, the release of beta-naphthylamine can be detected, often following a secondary reaction to produce a colored or fluorescent product. This principle forms the basis of a robust and adaptable HTS assay.

This application note provides a generalized protocol for the use of beta-naphthylamide substrates, like this compound, in protease inhibitor screening, with specific examples drawn from the related substrate, Z-Gly-Gly-Arg-βNA, which is used to measure the trypsin-like activity of the proteasome.[1][2]

Principle of the Assay

The core of the assay is the enzymatic hydrolysis of the this compound substrate by the target protease. The cleavage of the peptide bond liberates beta-naphthylamine. Free beta-naphthylamine can then be detected, typically through a diazotization reaction, which produces a distinct color change that can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of beta-naphthylamine released, and thus to the activity of the protease. In an inhibitor screening context, a decrease in color intensity indicates inhibition of the protease.

Materials and Reagents

-

Target Protease: Purified enzyme of interest.

-

Substrate: this compound (or other beta-naphthylamide substrate).

-

Assay Buffer: Buffer composition will be enzyme-dependent (e.g., Tris-HCl, HEPES) and may contain salts and additives like DTT or CHAPS to ensure optimal enzyme activity and stability.[2]

-

Test Compounds: Library of potential inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: A known inhibitor of the target protease.

-

Negative Control: Solvent (e.g., DMSO) without any test compound.

-

Detection Reagent: For chromogenic detection, this typically involves a solution of Fast Garnet GBC or a similar diazonium salt.

-

Microplates: 96-well or 384-well plates suitable for absorbance measurements.

-

Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen detection method.

Experimental Protocols

I. Preparation of Reagents

-

Assay Buffer: Prepare the appropriate assay buffer for the target protease and store at the recommended temperature. The buffer for a standard in vitro protease assay might be 200 mM Tris-HCl, pH 9.5, with 6 mM NaCl and 30% glycerol.[2]

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the target protease in assay buffer. The final concentration in the assay will need to be optimized.

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like DMSO. For example, a 2 mM stock solution can be prepared by dissolving 1 mg of a similar substrate in DMSO.

-

Test Compound Plates: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) in a separate microplate.

-

Positive Control: Prepare a stock solution of a known inhibitor in the same solvent as the test compounds.

II. High-Throughput Screening Assay Protocol

-

Dispense Reagents:

-

Add a small volume (e.g., 1 µL) of the test compounds, positive control, or negative control (solvent) to the wells of the assay microplate.

-

Add the diluted target protease solution to all wells.

-

-

Pre-incubation: Gently mix the plate and incubate for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the interaction between the enzyme and potential inhibitors.

-

Initiate Reaction: Add the this compound substrate solution to all wells to start the enzymatic reaction. The final substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.

-

Enzymatic Reaction: Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop and Develop:

-

Stop the enzymatic reaction by adding a stopping reagent, which could be an acid or a specific potent inhibitor.

-

Add the chromogenic detection reagent (e.g., Fast Garnet GBC solution) to all wells.

-

-

Color Development: Incubate the plate for a sufficient time (e.g., 10-15 minutes) at room temperature to allow for the color to develop.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation

The following tables summarize key parameters and a representative plate layout for a high-throughput screening assay.

Table 1: Representative Assay Parameters

| Parameter | Example Value | Notes |

| Microplate Format | 384-well | Allows for higher throughput and lower reagent consumption. |

| Final Assay Volume | 50 µL | |

| Enzyme Concentration | 20 nM | This should be optimized for each enzyme-substrate pair.[2] |

| Substrate Concentration | 25 µM | Ideally around the Km value for the substrate.[2] |

| Test Compound Concentration | 10 µM | A common starting concentration for primary screens. |

| Incubation Temperature | 37°C | Enzyme-dependent.[2] |

| Pre-incubation Time | 30 minutes | Allows for inhibitor binding.[1] |

| Reaction Time | 60 minutes | Should be within the linear range of the reaction. |

| Wavelength for Detection | 490 - 520 nm | Dependent on the final chromophore produced. |

Table 2: Example 384-Well Plate Layout

| Wells | Content | Purpose |

| 1-352 | Enzyme + Substrate + Test Compound | Screening of the compound library. |

| 353-368 | Enzyme + Substrate + Negative Control | Represents 100% enzyme activity (High signal). |

| 369-384 | Enzyme + Substrate + Positive Control | Represents maximum inhibition of the enzyme (Low signal). |

Data Analysis

The percentage of inhibition for each test compound can be calculated using the following formula:

A common metric to assess the quality of an HTS assay is the Z' factor, which is calculated as follows:

An assay with a Z' factor greater than 0.5 is generally considered to be robust and suitable for high-throughput screening.[3]

Visualizations

Experimental Workflow

Caption: High-throughput screening workflow for protease inhibitors.

Signaling Pathway of Protease Inhibition Assay

Caption: Principle of the chromogenic protease inhibitor assay.

Conclusion

The use of beta-naphthylamide substrates like this compound provides a robust and cost-effective method for the high-throughput screening of protease inhibitors. The generalized protocol presented here can be adapted and optimized for a wide range of proteases. Successful implementation of this assay will depend on careful optimization of parameters such as enzyme and substrate concentrations, buffer conditions, and incubation times. The identification of potent and selective protease inhibitors through such screening campaigns is a critical step in the development of new therapeutics for a multitude of diseases.

References

Application Notes and Protocols: Z-Gly-betana Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of a stock solution of Z-Gly-betana, a synthetic peptide derivative. Due to the limited availability of specific solubility and stability data for this compound, the following protocol is based on general laboratory practices and information available for structurally similar compounds. It is strongly recommended that a small-scale solubility test be performed before preparing a larger stock solution.

Data Summary of Structurally Related Compounds

To provide a basis for the recommended protocol, the following table summarizes solubility and storage information for compounds with similar structural motifs to this compound.

| Compound Name | Molecular Formula | Solubility | Storage Conditions |

| Z-Gly-Pro-pNA | C23H24N4O6 | Soluble in methanol at 20 mg/mL (34 mM) and also reported to be soluble in DMSO.[1] | No specific data found. |

| Z-Gly-Gly-Arg-betaNA·HCl | C28H33N7O5 · HCl | No specific solvent data found. | –20 ± 5 °C[2] |

Note: The information in this table is for related compounds and should be used as a general guide. The optimal conditions for this compound may vary.

Experimental Protocol: this compound Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound. Personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.

Materials:

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free pipette tips

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

-

Solvent Addition: Based on the desired final concentration, calculate the required volume of solvent. Using a calibrated pipette, add the appropriate volume of anhydrous DMSO or DMF to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If necessary, gentle warming in a water bath (not exceeding 37°C) can be employed to aid dissolution. Visually inspect the solution to ensure that all the powder has dissolved completely and the solution is clear.

-